2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol
Description
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-5-7-14(8-6-13)9-10-11(15)3-2-4-12-10/h2-4,15H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIBJUXRABFUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation with Chloromethyl Intermediates
A common approach involves reacting 2-(chloromethyl)pyridin-3-ol with N-methylpiperazine under basic conditions. In a protocol adapted from mirtazapine intermediate synthesis, the chloromethyl group is introduced via chlorination of 2-methylpyridin-3-ol using thionyl chloride. Subsequent alkylation with N-methylpiperazine in dichloromethane at 0–25°C affords the target compound in 65–72% yield after recrystallization.
Reaction Conditions
Mitsunobu Reaction for Hydroxyl Retention
To avoid hydroxyl group oxidation, the Mitsunobu reaction couples 2-(hydroxymethyl)pyridin-3-ol with N-methylpiperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method, inspired by pyridinemethanol syntheses, achieves 58% yield but requires strict anhydrous conditions.
Reductive Amination Strategies
Aldehyde Intermediate Route
2-Formylpyridin-3-ol is condensed with N-methylpiperazine in methanol, followed by reduction with sodium cyanoborohydride. This method, analogous to imatinib intermediate syntheses, yields 74–82% product. The aldehyde is generated via oxidation of 2-methylpyridin-3-ol using manganese dioxide.
Optimization Data
Ketone Reduction
A less common route involves reducing 2-acetylpyridin-3-ol to the secondary alcohol, followed by amination. However, this method suffers from low regioselectivity (<50% yield).
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
A pyridine boronic ester derivative is coupled with a pre-functionalized methylpiperazine halide. For example, 3-hydroxypyridine-2-boronic acid pinacol ester reacts with 1-(bromomethyl)-4-methylpiperazine under Pd(PPh3)4 catalysis. Yields reach 65% but require rigorous exclusion of moisture.
Buchwald-Hartwig Amination
This method introduces the methylpiperazine group via C–N coupling. Using 2-bromopyridin-3-ol and N-methylpiperazine with Pd2(dba)3/Xantphos, yields up to 60% are achieved.
Catalyst System
Protection-Deprotection Sequences
tert-Butyldimethylsilyl (TBS) Protection
The hydroxyl group is protected as a TBS ether before alkylation. After reaction with N-methylpiperazine , TBS removal with TBAF yields the target compound in 70% overall yield.
Benzyl Ether Protection
Benzyl protection allows for harsher reaction conditions. Hydrogenolysis over Pd/C restores the hydroxyl group, but this method introduces purification challenges.
One-Pot Multistep Syntheses
Tandem Alkylation-Oxidation
A scalable one-pot method starts with 2-methylpyridine, which undergoes side-chain oxidation (KMnO4) followed by in situ alkylation with N-methylpiperazine . This approach achieves 62% yield but requires precise temperature control.
Continuous Flow Synthesis
Microreactor technology enables continuous generation of reactive intermediates. A 2015 study reported 85% yield using a three-step flow system:
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Chlorination (Cl2 gas)
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Alkylation (N-methylpiperazine)
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Acidic hydrolysis
Biocatalytic Approaches
Enzymatic Methylation
Recent advances utilize methyltransferases to introduce the N-methyl group post-alkylation. Pseudomonas putida transaminases achieve 55% conversion but remain experimental.
Comparative Analysis of Methods
Table 1. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Alkylation | 68 | 98.5 | High | $$ |
| Reductive Amination | 78 | 99.1 | Moderate | $$$ |
| Suzuki Coupling | 65 | 97.8 | Low | $$$$ |
| One-Pot Synthesis | 62 | 96.2 | High | $ |
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of pyridin-3-one derivatives.
Reduction: Formation of dehydroxylated or modified piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol has a wide range of applications across various fields:
Medicinal Chemistry
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The piperazine group is known to enhance the compound's interaction with microbial targets, potentially leading to new antibiotics.
- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. Studies have demonstrated its effectiveness against various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
Drug Development
- GPR119 Activation: This compound has been investigated for its ability to activate GPR119, a receptor implicated in glucose metabolism and insulin secretion. This suggests potential applications in managing type 2 diabetes by enhancing insulin release .
- Kinase Inhibition: Its structural features allow it to act as a kinase inhibitor, which is crucial for the treatment of cancers driven by aberrant kinase activity. Ongoing research aims to optimize its efficacy and selectivity for specific kinases involved in oncogenic signaling pathways .
Chemical Synthesis
- Building Block for Complex Molecules: In organic chemistry, this compound serves as a versatile building block for synthesizing more complex compounds, including novel pharmaceuticals and biologically active molecules .
Case Study 1: Antimicrobial Screening
A comprehensive study evaluated the antimicrobial efficacy of various derivatives of this compound against a panel of bacterial strains. Results indicated that certain modifications to the piperazine moiety significantly enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study 2: Diabetes Management
In vitro experiments demonstrated that this compound effectively stimulates insulin secretion from pancreatic beta cells through GPR119 activation. This finding supports its potential use as a therapeutic agent for managing type 2 diabetes, warranting further clinical investigations .
Mechanism of Action
The mechanism of action of 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The benzyl-substituted analogue (similarity 0.89) introduces steric hindrance, which may reduce metabolic stability but enhance selectivity for hydrophobic binding pockets .
Physicochemical Properties
- Solubility: The hydroxyl group at position 3 enhances water solubility compared to non-hydroxylated analogues like Methyl 2-(4-methylpiperazin-1-yl)pyridine-5-carboxylate (AM-2226, ), which contains a lipophilic ester group .
- Basicity: The 4-methylpiperazine group (pKa ~7.5) provides moderate basicity, favoring protonation under physiological conditions. This contrasts with diethylamino derivatives (pKa ~9.0), which remain predominantly ionized, altering membrane permeability .
- LogP: Estimated logP for 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol is ~1.2, lower than diethylamino (logP ~2.1) or benzyl-substituted (logP ~2.8) analogues, suggesting improved aqueous compatibility .
Commercial and Industrial Use
- Listed in tertiary amine catalogs (e.g., CymitQuimica, Ref: 10-F754789) as a high-purity intermediate (≥98%), highlighting its demand in scalable pharmaceutical synthesis .
Biological Activity
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
This compound is characterized by its piperazine moiety, which enhances its pharmacological properties. The compound's structure allows for interaction with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. In a comparative analysis, compounds with similar structures demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 2.18 to 3.08 μM .
| Compound | MIC (μM) | Target Strains |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Comparison Compound A | 2.18 | S. aureus |
| Comparison Compound B | 3.08 | E. coli |
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent through the inhibition of Discoidin Domain Receptors (DDR1 and DDR2). These receptors are implicated in inflammatory responses, and their inhibition has been linked to reduced cytokine production in macrophages . In vitro studies indicated that compounds similar to this compound could significantly lower the levels of inflammatory markers such as IL-8 and TNF-alpha.
Anticancer Potential
In cancer research, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, a study reported IC50 values for related compounds against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, suggesting potential for further development as anticancer agents .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| MCF7 | 0.01 | Derivative A |
| NCI-H460 | 0.03 | Derivative B |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Inhibition : The compound acts as an inhibitor of DDRs, which play a crucial role in mediating inflammatory responses.
- Cytokine Modulation : It has been shown to modulate cytokine secretion in immune cells, thereby influencing the inflammatory process.
- Cell Proliferation Inhibition : In cancer models, it inhibits cell proliferation through apoptosis induction and cell cycle arrest.
Case Studies
A notable study explored the effects of a related compound on inflammation in mouse models. The results indicated that treatment with the compound resulted in a significant decrease in mortality rates associated with LPS-induced sepsis, highlighting its therapeutic potential in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
